RTI-55 Hydrochloride
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Overview
Description
RTI-55 Hydrochloride, also known as (1R,2S,3S,5S)-3-(4-Iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride, is a potent psychostimulant belonging to the phenyltropane family. It acts as a non-selective dopamine reuptake inhibitor and is primarily used in scientific research to study the dopamine transporter .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RTI-55 Hydrochloride involves the reaction of methylecgonidine with iodine to form the iodophenyl derivative. This is followed by esterification to produce the final compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the yield .
Chemical Reactions Analysis
Types of Reactions
RTI-55 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions are common, where the iodine atom can be replaced with other halogens or functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various halogenated derivatives and oxidized or reduced forms of this compound. These derivatives are often used in further research to study their pharmacological properties .
Scientific Research Applications
RTI-55 Hydrochloride is widely used in scientific research due to its potent inhibitory action on the dopamine transporter. Some of its key applications include:
Chemistry: Used as a reference compound in the study of dopamine reuptake inhibitors.
Biology: Helps in understanding the role of dopamine transporters in various biological processes.
Medicine: Used in the development of diagnostic tools for imaging dopamine transporters in the brain.
Industry: Employed in the production of radiolabeled derivatives for use in single-photon emission computed tomography (SPECT) imaging
Mechanism of Action
RTI-55 Hydrochloride exerts its effects by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By blocking this transporter, this compound increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling. This mechanism is similar to that of other psychostimulants like cocaine .
Comparison with Similar Compounds
RTI-55 Hydrochloride is compared with other similar compounds such as:
RTI-31: Predominantly dopaminergic with less serotonergic activity.
RTI-51: Similar to RTI-55 but with different pharmacological properties.
WIN35428: Another dopamine reuptake inhibitor with distinct binding affinities.
This compound is unique due to its strong serotonergic activity, which is attributed to the large iodine atom in its structure. This makes it one of the most potent phenyltropane stimulants available .
Properties
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20INO2.ClH/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10;/h3-6,12-15H,7-9H2,1-2H3;1H/t12-,13+,14+,15-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRGHXZCDYBEJE-PEVLCXCCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClINO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858372 |
Source
|
Record name | Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141899-24-3 |
Source
|
Record name | Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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